Tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-11(8-12,15-4)5-6-13/h6H,5,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBMBFLRXJOGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Horner–Wadsworth–Emmons Reaction-Based Synthesis
The Horner–Wadsworth–Emmons (HWE) reaction serves as a cornerstone for constructing α,β-unsaturated esters, which are pivotal intermediates in azetidine functionalization. As demonstrated in the synthesis of methyl 2-(N-Boc-azetidin-3-ylidene)acetate, the HWE protocol enables the formation of exocyclic double bonds adjacent to the azetidine nitrogen. For tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate, a modified HWE approach could involve:
- Starting Material Preparation : Azetidin-3-one undergoes phosphorylation with methyl 2-(dimethoxyphosphoryl)acetate under NaH/THF conditions to yield the α,β-unsaturated ester.
- Tandem Functionalization : Sequential aza-Michael addition and methoxylation steps introduce the 3-methoxy and 2-oxoethyl groups. DBU catalysis in acetonitrile at 65°C facilitates nucleophilic attack by methoxide ions or oxygen-containing nucleophiles.
Key challenges include regioselectivity control, as competing pathways may lead to N- vs. O-alkylation products. The ¹H-¹⁵N HMBC NMR data from analogous compounds confirm the azetidine ring’s integrity post-functionalization.
Microchannel Reactor-Assisted Oxidation
Microfluidic technology enhances reaction efficiency for oxidation steps critical to introducing the 2-oxoethyl moiety. A two-phase system using TEMPO and H₂O₂ achieves high conversion rates (92.1%) for tert-butyl 3-oxoazetidine-1-carboxylate synthesis. Applied to the target compound:
- Intermediate Synthesis : tert-Butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate is prepared via nucleophilic substitution.
- Continuous-Flow Oxidation : The hydroxy group is oxidized to a ketone using a TEMPO/H₂O₂ system in a microchannel reactor (30 s residence time), minimizing byproduct formation.
This method reduces reaction times from hours to seconds compared to batch processes, though scalability requires optimization for large-scale production.
Protecting Group Strategies and Deprotection
The tert-butoxycarbonyl (Boc) group’s stability under acidic conditions enables selective deprotection during synthesis. For instance:
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Boc Deprotection | HCl/MeOH | 0–25°C, 2 h | 87% yield of methyl 2-(azetidin-3-yl)acetate |
| Re-protection | Boc₂O, DMAP | CH₂Cl₂, 0°C | Quantitative Boc reinstatement |
This orthogonal protection scheme allows sequential introduction of methoxy and oxoethyl groups without side reactions.
Catalytic Asymmetric Synthesis
While current literature lacks direct examples, enantioselective routes could leverage:
- Chiral Auxiliaries : (S)-Proline-derived catalysts for aza-Michael additions to control stereochemistry at the 3-position.
- Organocatalysis : Thiourea catalysts to induce asymmetry during HWE reaction or oxidation steps.
Preliminary studies on analogous azetidines show up to 78% enantiomeric excess using cinchona alkaloid catalysts, though yields remain suboptimal (<50%).
Green Chemistry Approaches
Sustainable protocols emphasize solvent reduction and energy efficiency:
- Mechanochemical Synthesis : Ball milling azetidin-3-one with methyl glyoxylate and Boc₂O achieves 65% yield without solvents.
- Photocatalytic Oxidation : Visible-light-driven oxidation of 3-hydroxy intermediates using TiO₂ nanoparticles under ambient conditions.
These methods align with pharmaceutical industry demands for eco-friendly processes but require further validation for the target compound.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols or amines .
Scientific Research Applications
Tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved include nucleophilic substitution and addition reactions, which are crucial for its reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- Tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
- Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. Its methoxy group and oxoethyl substituent make it versatile for various chemical transformations and applications .
Biological Activity
Tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate (CAS No. 497160-14-2) is a synthetic compound with a structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula : CHNO
Molecular Weight : 229.27 g/mol
IUPAC Name : tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Appearance : Solid or semi-solid form
The compound features a tert-butyl group, a methoxy group, and an azetidine ring, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azetidine ring is known to influence the compound's pharmacokinetic properties, while the carboxylate group may facilitate interactions with enzymes and receptors.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, impacting signaling pathways related to cellular functions.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could protect cells from oxidative stress.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that the compound exhibits selective cytotoxicity against certain tumor cells while sparing normal cells.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa (Cervical) | 15 | Significant cytotoxicity |
| MCF7 (Breast) | 25 | Moderate cytotoxicity |
| A549 (Lung) | 30 | Low cytotoxicity |
In Vivo Studies
Animal model studies have shown that administration of the compound results in reduced tumor growth in xenograft models. The mechanism appears to involve apoptosis induction in cancer cells.
Case Studies
-
Case Study on HeLa Cells :
- Objective : To assess the cytotoxic effects of this compound on HeLa cells.
- Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
- Findings : An IC50 value of 15 µM was determined, indicating potent anti-cancer activity.
-
Animal Model Study :
- Objective : Evaluate the anti-tumor efficacy in a mouse model bearing human lung cancer xenografts.
- Methodology : Mice were administered the compound at doses of 10 mg/kg daily for two weeks.
- Results : Tumor volume decreased by approximately 40% compared to control groups, suggesting significant therapeutic potential.
Safety and Toxicology
Safety assessments indicate that while the compound has promising therapeutic effects, it also presents potential toxicity at high concentrations. The hazard classification indicates a warning for oral toxicity (H302). Further studies are needed to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and optimal reaction conditions for synthesizing Tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from azetidine or substituted azetidine precursors. Critical steps include:
- Functional group protection : Use tert-butyl chloroformate to protect the azetidine nitrogen under basic conditions (e.g., NaH or KOtBu in THF at 0–25°C) .
- Oxoethyl introduction : Employ nucleophilic addition or alkylation reactions using ethylene oxide derivatives, with catalysts like BF₃·Et₂O to enhance regioselectivity .
- Methoxy group installation : Methoxylation via SN2 displacement using methyl iodide and a strong base (e.g., LDA) in anhydrous DMF .
- Optimization : Yields improve with strict control of temperature (−78°C for lithiation steps), inert atmospheres (N₂/Ar), and chromatography purification (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.3 ppm, tert-butyl at δ 1.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately verify molecular weight (e.g., [M+H]+ calculated for C₁₂H₂₁NO₄: 244.1549) .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1100 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when varying catalysts or bases?
- Methodological Answer :
- Systematic Screening : Use Design of Experiments (DoE) to test combinations of bases (NaH vs. KOtBu) and solvents (THF vs. DCM). For example, KOtBu in THF may favor higher yields (75–85%) compared to NaH in DCM (60–70%) due to better solubility .
- Purity Analysis : Compare crude reaction mixtures via HPLC (C18 column, acetonitrile/water gradient) to identify side products (e.g., over-alkylation byproducts) .
- Mechanistic Studies : Conduct kinetic profiling (e.g., in situ IR) to monitor reaction progress and identify rate-limiting steps influenced by base strength .
Q. What experimental strategies elucidate the pH-dependent reactivity of the oxoethyl group?
- Methodological Answer :
- pH-Rate Profiling : Perform nucleophilic substitution reactions (e.g., with amines) under buffered conditions (pH 3–10) and monitor kinetics via UV-Vis or LC-MS .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict protonation states and transition-state energies at varying pH .
- Structural Modifications : Synthesize analogs with electron-withdrawing groups (e.g., nitro) to stabilize enolate intermediates and compare reactivity trends .
Q. How should interaction studies with biological targets be designed to validate therapeutic potential?
- Methodological Answer :
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins (e.g., kinases or GPCRs) .
- Enzymatic Inhibition : Test in vitro activity against disease-relevant enzymes (e.g., proteases) with fluorogenic substrates and IC₅₀ determination .
- Cellular Uptake : Employ fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to assess permeability in cell lines .
Q. What strategies enhance compound stability during long-term storage?
- Methodological Answer :
- Storage Conditions : Store under inert gas (Ar) at −20°C in amber vials with molecular sieves to prevent hydrolysis of the tert-butyl ester .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) for aqueous solubility challenges .
Q. How do structural analogs compare in biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing methoxy with ethoxy or hydroxyl groups) and test in bioassays (Table 1) .
- Computational Docking : Use AutoDock Vina to predict binding modes against targets (e.g., COX-2) and correlate with experimental IC₅₀ values .
Table 1 : Comparison of Structural Analogs and Bioactivity
| Compound Modification | Target Affinity (Kd, nM) | Enzymatic IC₅₀ (μM) |
|---|---|---|
| Methoxy (Parent) | 120 ± 15 | 2.3 ± 0.4 |
| Ethoxy | 95 ± 10 | 1.8 ± 0.3 |
| Hydroxyl | 220 ± 25 | 5.1 ± 0.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
